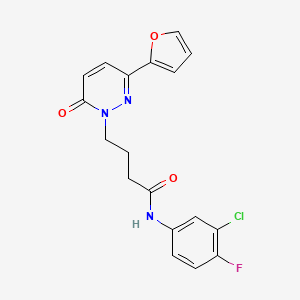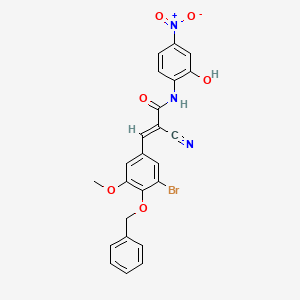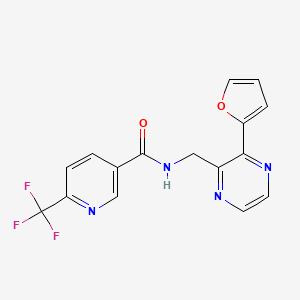![molecular formula C15H17N3O4S B2953104 2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 900008-94-8](/img/structure/B2953104.png)
2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide” is a compound that belongs to the class of pyridazinone derivatives . Pyridazinone is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular formula of “2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide” is C15H17N3O4S, and it has a molecular weight of 335.38. It contains a pyridazinone ring, which is a six-membered ring with nitrogen atoms at positions 1 and 2 . It also contains a trimethoxyphenyl group, which is a six-membered electron-rich ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide” are not available in the literature, pyridazinone derivatives are known to be involved in a variety of chemical reactions . For instance, various pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Scientific Research Applications
Pharmacological Applications
Histamine H3 Receptor Inverse Agonists Compounds related to pyridazin-3-one derivatives have been explored for their potential in treating attentional and cognitive disorders due to their activity as histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds show selectivity for the H3R over other histamine receptor subtypes, suggesting their utility in central nervous system (CNS) pharmacology (Hudkins et al., 2011).
Chemical Synthesis and Drug Design
Glutaminase Inhibitors Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing a similar sulfanylacetamide moiety, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds are of interest in cancer research due to the role of GLS in tumor cell metabolism and proliferation (Shukla et al., 2012).
Anti-inflammatory and Analgesic Agents Research into pyrolin derivatives, including compounds with a sulfanylacetamide group, has identified anti-exudative properties. Such compounds are investigated for their potential as anti-inflammatory and analgesic agents, demonstrating the wide-ranging therapeutic applications of sulfanylacetamide derivatives (Chalenko et al., 2019).
Antimicrobial Agents
Sulfonamide Drug Targets The structural motif of sulfanylacetamide is closely related to that of sulfonamides, which are known for their antibacterial properties. The mechanism involves inhibition of dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria, highlighting the potential of related compounds in developing new antibacterial agents (Achari et al., 1997).
Mechanism of Action
Target of Action
The compound “2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide” contains two key functional groups: the trimethoxyphenyl (TMP) group and the pyridazinone group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to the inhibition of tubulin polymerization, which is a crucial process in cell division and hence, this can lead to anti-cancer effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of tubulin can disrupt the formation of the mitotic spindle, thereby preventing cell division and proliferation . Similarly, the inhibition of Hsp90 can disrupt protein folding and degrade client proteins, leading to the disruption of several signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets. For instance, the inhibition of tubulin could lead to cell cycle arrest and apoptosis in cancer cells . Similarly, the inhibition of Hsp90 could lead to the degradation of client proteins and disruption of cellular homeostasis .
properties
IUPAC Name |
2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-11-6-9(7-12(21-2)15(11)22-3)10-4-5-14(18-17-10)23-8-13(16)19/h4-7H,8H2,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGCTVVKWVMGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2953022.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953024.png)
![5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2953025.png)
![Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2953026.png)


![4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2953031.png)
![8-(4-fluorophenyl)-3-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2953032.png)
![2-(cyclopentylthio)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2953034.png)




![6-Benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953044.png)